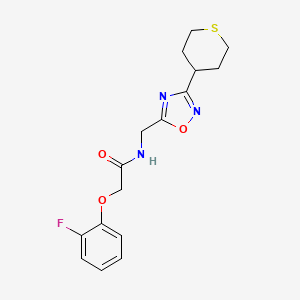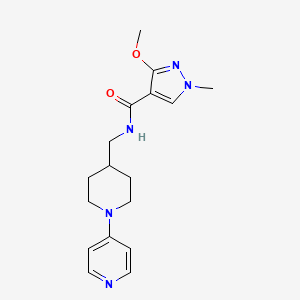
3-methoxy-1-methyl-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)-1H-pyrazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-methoxy-1-methyl-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)-1H-pyrazole-4-carboxamide is a useful research compound. Its molecular formula is C17H23N5O2 and its molecular weight is 329.404. The purity is usually 95%.
BenchChem offers high-quality 3-methoxy-1-methyl-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)-1H-pyrazole-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-methoxy-1-methyl-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)-1H-pyrazole-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Discovery of Novel Inhibitors and Receptor Binding Assays
Research has led to the discovery of novel molecules with significant potential as inhibitors for various enzymes and receptors. A study highlighted the synthesis and optimization of 3-quinoline carboxamides as potent, selective, and orally bioavailable inhibitors of ataxia telangiectasia mutated (ATM) kinase. These inhibitors showcase potential for further exploration in disease models, emphasizing their role in understanding ATM kinase's function in cellular processes (Degorce et al., 2016).
Additionally, the development of G protein-biased dopaminergics, incorporating a pyrazolo[1,5-a]pyridine substructure, demonstrates a novel approach to designing therapeutics targeting dopamine receptors. These compounds, through their selective activation of G proteins over β-arrestin recruitment, provide a foundation for creating more effective and side-effect-free treatments for psychiatric disorders (Möller et al., 2017).
Synthesis and Characterization of Heterocyclic Compounds
The synthesis of novel heterocyclic compounds offers insights into potential pharmacological applications. For instance, the synthesis of pyrazolo[1,5-a]pyrimidine derivatives and their evaluation for in vitro cytotoxic activity against Ehrlich Ascites Carcinoma cells highlights the therapeutic potential of these compounds in cancer treatment (Hassan et al., 2014). This research exemplifies the ongoing efforts to discover new compounds with potential anticancer properties.
Catalysis and Organic Synthesis
Studies in catalysis and organic synthesis have led to the development of efficient methods for creating complex molecules. The microwave-assisted direct amidation of ethyl 1-phenyl-5-hydroxy-1H-pyrazole-4-carboxylate, resulting in carboxamides in good yields, demonstrates advancements in synthetic methodologies, facilitating the production of compounds for further pharmacological testing (Milosevic et al., 2015).
Antimicrobial and Antifungal Activities
The exploration of new compounds for antimicrobial and antifungal applications remains a critical area of research. The synthesis of new pyridine derivatives and their evaluation for antimicrobial activity introduces potential new agents for combating microbial infections. Such studies are essential for addressing the growing concern of antibiotic resistance and finding new therapeutic strategies (Patel et al., 2011).
特性
IUPAC Name |
3-methoxy-1-methyl-N-[(1-pyridin-4-ylpiperidin-4-yl)methyl]pyrazole-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N5O2/c1-21-12-15(17(20-21)24-2)16(23)19-11-13-5-9-22(10-6-13)14-3-7-18-8-4-14/h3-4,7-8,12-13H,5-6,9-11H2,1-2H3,(H,19,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBXKUULAILIOTK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)OC)C(=O)NCC2CCN(CC2)C3=CC=NC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(Methylsulfanyl)methyl]-1-benzofuran-2-carboxylic acid](/img/structure/B2371859.png)
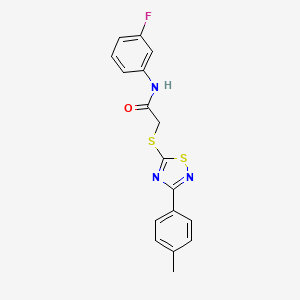

![N-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-1-(2-fluorophenyl)-5-pyridin-2-yl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2371865.png)
![4-[2-(Trifluoroacetyl)hydrazino]benzoic acid](/img/structure/B2371866.png)
![Methyl 3-{[4-(tert-butyl)benzyl]oxy}-2-thiophenecarboxylate](/img/structure/B2371867.png)
![5-benzyl-N-(3,4-dimethoxyphenyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2371869.png)
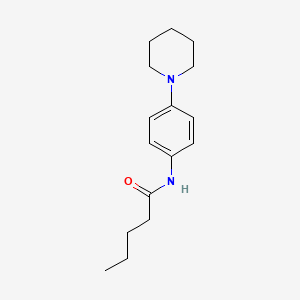

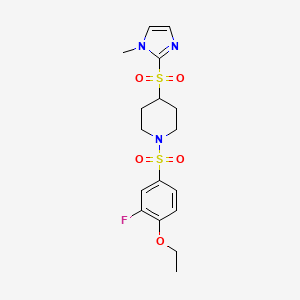
![N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-phenylquinoline-4-carboxamide](/img/structure/B2371873.png)
![1-[3-(2-Fluorophenoxy)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2371875.png)
![ethyl (4-(2-(2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazol-1-yl)-2-oxoethyl)thiazol-2-yl)carbamate](/img/structure/B2371876.png)
